molecular formula C10H14N4O2 B2811561 1-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one CAS No. 2175581-12-9

1-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B2811561
CAS No.: 2175581-12-9
M. Wt: 222.248
InChI Key: FUHCSKNJXONYBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one typically involves the reaction of piperazine with an appropriate oxadiazole derivative. One common method involves the use of 1,2,4-oxadiazole-3-carboxylic acid, which is reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Scientific Research Applications

1-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the induction of apoptosis in cancer cells, inhibition of microbial growth, and reduction of inflammation.

Comparison with Similar Compounds

1-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one can be compared with other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole-3-carboxylic acid: This compound is a precursor in the synthesis of various oxadiazole derivatives and exhibits similar biological activities.

    1,2,4-Oxadiazole-5-thiol: Known for its antimicrobial and anticancer properties, this compound shares structural similarities with this compound.

    1,2,4-Oxadiazole-3-thione: This derivative is used in the synthesis of pharmaceuticals and agrochemicals and has comparable biological activities.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of biological activities and applications in various fields of research and industry.

Properties

IUPAC Name

1-[4-(1,2,4-oxadiazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-2-10(15)14-5-3-13(4-6-14)7-9-11-8-16-12-9/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCSKNJXONYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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